3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
Description
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(6-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-7-1-2-9-8(5-7)13(20)17(6-15-9)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4,14H2,(H,16,18,19) |
InChI Key |
UMPFZHDHNQMEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction is accompanied by decarboxylation, forming 3-amino-3,4-dihydroquinazolin-4-one. The latter is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Quinazolinone vs. Isoindolinone Derivatives
- Target Compound: The quinazolinone core is distinct from isoindolinone-based analogs (e.g., compounds in –2). Quinazolinones often target kinases (e.g., EGFR), whereas isoindolinones are linked to broader protein degradation pathways .
- Novartis Patent Derivatives: 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione derivatives () replace the quinazolinone with an isoindolinone, which may alter substrate specificity. For example, isoindolinone derivatives are reported to enhance cereblon binding, improving degradation of disease-related proteins .
Substituent Modifications
- Pyrimidine-Annelated Compounds: describes analogs with pyrimidin-4-ylamino substituents on the isoindolinone (e.g., compounds 20, 21, 23). These substituents (e.g., 4-methoxyphenyl, 2-fluorophenyl) influence hydrophobicity and target affinity. For instance, fluorinated aryl groups (as in compound 23) often enhance metabolic stability and blood-brain barrier penetration .
Pharmacological Implications
Research Findings and Mechanistic Insights
- Cereblon Binding: Both the target compound and isoindolinone derivatives likely engage cereblon via the piperidine-2,6-dione moiety, promoting ubiquitination and degradation of transcription factors (e.g., IKZF1/3) .
- Kinase Inhibition: The quinazolinone core may confer kinase selectivity, whereas isoindolinone derivatives with pyrimidine substituents () could inhibit anaplastic lymphoma kinase (ALK), a target in lymphoma therapy .
Biological Activity
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione, also known by its CAS number 1637217-98-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.2594 g/mol
- Structure : The compound features a quinazoline moiety linked to a piperidine ring, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 5.9 ± 1.69 | Induces apoptosis and S-phase arrest |
| SW-480 (colorectal cancer) | 2.3 ± 0.91 | Apoptotic pathway activation |
| MCF-7 (breast cancer) | 5.65 ± 2.33 | Cell cycle modulation |
These findings suggest that the compound can induce apoptosis in a dose-dependent manner, particularly in the A549 cell line, which is crucial for lung cancer treatment .
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the S phase, inhibiting further proliferation of cancer cells.
- Targeting EGFR : Molecular docking studies have indicated that the compound binds effectively to the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Case Studies and Research Findings
A significant study published in Nature demonstrated the synthesis and evaluation of quinazoline derivatives, including our compound of interest. The study reported that:
- Compound 6n (a derivative) exhibited superior antiproliferative activity compared to standard chemotherapeutics like Cisplatin.
- The study utilized flow cytometry to analyze apoptotic cells and confirmed the compound's effectiveness in inducing both early and late apoptosis .
Another investigation into quinazoline-pyrimidine hybrids highlighted similar structural motifs that enhance biological activity against cancer cells, reinforcing the importance of this chemical framework in drug design .
Q & A
Basic: How can researchers optimize the synthesis of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione using statistical experimental design?
Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Step 1 : Define critical parameters (e.g., temperature: 60–100°C, catalyst: 0.5–2.0 mol%) using prior knowledge from analogous quinazolinone syntheses .
- Step 2 : Use a 2<sup>k</sup> factorial design (where k = number of variables) to minimize experimental runs while capturing interactions between factors .
- Step 3 : Analyze yield and purity via HPLC or NMR, then apply response surface methodology (RSM) to identify optimal conditions .
Table 1 : Example factorial design matrix for synthesis optimization:
| Factor | Low Level | High Level | Interaction Effect |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | Significant |
| Catalyst (mol%) | 0.5 | 2.0 | Non-significant |
Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Methodological Answer:
Combine multi-modal characterization :
- HPLC-MS : Quantify purity and detect byproducts using reversed-phase chromatography with UV/Vis detection (λ = 254 nm) .
- FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR : Confirm functional groups (e.g., amine, carbonyl) and stereochemistry .
- X-ray Powder Diffraction (XRPD) : Identify crystalline phases and detect amorphous content in solid-state forms .
Advanced: How can computational methods resolve contradictions in experimental data, such as unexpected reaction intermediates?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Step 1 : Use Gaussian or ORCA software to model reaction pathways and identify plausible intermediates .
- Step 2 : Compare computed IR spectra or transition-state energies with experimental observations to validate hypotheses .
- Step 3 : Apply machine learning (e.g., neural networks) to predict side reactions under conflicting conditions, leveraging datasets from similar heterocyclic systems .
Advanced: What strategies are effective for elucidating the reaction mechanism of this compound in biological systems?
Methodological Answer:
Adopt a multi-scale approach :
- In vitro assays : Use fluorescence quenching or SPR to study binding kinetics with target proteins (e.g., kinases or proteasomes) .
- In silico docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity .
- Isotopic labeling : Track metabolic pathways using <sup>14</sup>C or <sup>3</sup>H isotopes in cell cultures .
Advanced: How can researchers address discrepancies in polymorph screening results during solid-form development?
Methodological Answer:
Implement high-throughput screening (HTS) with controlled crystallization conditions:
- Step 1 : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates using automated platforms .
- Step 2 : Characterize polymorphs via DSC (melting points) and dynamic vapor sorption (DVS) to assess hygroscopicity .
- Step 3 : Resolve discrepancies by correlating XRPD patterns with computed crystal energy landscapes (Mater Studio software) .
Advanced: What experimental frameworks are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
Design accelerated stability studies :
- Condition matrix : Expose the compound to varying pH (1.2–7.4), temperature (25–40°C), and oxidative stress (H2O2) .
- Analytical endpoints : Monitor degradation via UPLC-MS and quantify half-life using first-order kinetics .
- Data interpretation : Apply Arrhenius plots to extrapolate shelf-life under storage conditions .
Advanced: How can researchers leverage AI-driven platforms like COMSOL Multiphysics to model its pharmacokinetic behavior?
Methodological Answer:
- Step 1 : Build a physiologically based pharmacokinetic (PBPK) model integrating solubility, permeability, and metabolic clearance data .
- Step 2 : Train AI algorithms on in vitro-in vivo correlation (IVIVC) datasets to predict bioavailability .
- Step 3 : Validate simulations against in vivo rodent studies, adjusting for species-specific differences in enzyme expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
